7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC13512732
Molecular Formula: C8H4BrClN2O
Molecular Weight: 259.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrClN2O |
|---|---|
| Molecular Weight | 259.49 g/mol |
| IUPAC Name | 7-bromo-3-chloropyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-3-6(10)8(13)12(7)4-5/h1-4H |
| Standard InChI Key | TUQIIOQPLLBIJV-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C(=O)N2C=C1Br)Cl |
| Canonical SMILES | C1=CC2=NC=C(C(=O)N2C=C1Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 23536-76-7) belongs to the pyrido[1,2-a]pyrimidinone family, featuring a bicyclic system with nitrogen atoms at positions 1, 3, and 8 (Figure 1). The bromine atom at position 7 and chlorine at position 3 introduce electronic and steric effects that influence reactivity and biological interactions .
Molecular Formula: C₈H₄BrClN₂O
Molecular Weight: 259.49 g/mol
Exact Mass: 257.908 g/mol
Topological Polar Surface Area (TPSA): 34.4 Ų
LogP: 1.46 (predicted) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural validation:
-
¹H NMR: Signals between δ 7.5–8.5 ppm correspond to aromatic protons, while the absence of peaks in the δ 2.0–3.0 region confirms the lack of methyl groups .
-
¹³C NMR: Peaks at ~160 ppm indicate the carbonyl group, with aromatic carbons appearing between 110–150 ppm .
-
LC-MS: A molecular ion peak at m/z 257.908 confirms the molecular formula .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through halogenation of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39) using N-chlorosuccinimide (NCS) under controlled conditions (Scheme 1) :
Scheme 1: Chlorination at Position 3
-
Substrate: 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39).
-
Reagent: NCS (1.2 equiv) in anhydrous DMF.
-
Conditions: Stirred at 50°C for 6 hours.
Key Intermediate:
-
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39) is synthesized via cyclization of 5-bromopyridin-2-amine with diethyl 2-methyl-3-oxosuccinate, followed by decarboxylation .
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance yield (85–90%) and purity (>95%). Automated systems monitor reaction parameters (temperature, pH) to minimize byproducts like dihalogenated derivatives .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C without melting.
-
Solubility: Sparingly soluble in water (0.12 mg/mL); soluble in DMSO (32 mg/mL) and DMF (28 mg/mL) .
-
Reactivity: Undergoes Suzuki-Miyaura coupling at position 7, enabling diversification (Table 1) .
Table 1: Reactivity Profile
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted derivatives | 65–80 |
| Nucleophilic Substitution | NaN₃, CuI | Azido derivatives | 70 |
| Oxidation | H₂O₂, FeCl₃ | N-Oxide analogs | 55 |
Biological Activity and Mechanisms
Kinase Inhibition
Derivatives of 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one exhibit potent inhibition of PI3Kα (IC₅₀ = 1.18 μM) and mTOR (IC₅₀ = 4.2 nM), disrupting the PI3K/Akt/mTOR pathway critical for cancer cell survival .
Mechanism of Action:
-
ATP-Competitive Binding: The planar pyrimidinone core occupies the ATP-binding pocket of kinases.
-
Halogen Interactions: Bromine and chlorine form hydrophobic contacts with kinase hinge regions .
Antitumor Efficacy
In a PC-3M prostate cancer xenograft model, derivative 31 (Figure 2) reduced tumor volume by 62% at 50 mg/kg/day (oral dosing) .
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (μM) | Target Inhibition (PI3K/mTOR) |
|---|---|---|---|
| 31 | MCF7 | 0.89 | 98% / 95% |
| Parent | HCT116 | 4.67 | 72% / 68% |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
-
Dual PI3K/mTOR Inhibitors: Structural modifications at positions 3 and 7 enhance selectivity and pharmacokinetics .
-
PROTACs: Conjugation with E3 ligase ligands enables targeted protein degradation .
Structure-Activity Relationships (SAR)
-
Position 3: Chlorine improves kinase binding affinity by 3-fold compared to methyl groups.
-
Position 7: Bromine enables cross-coupling reactions for introducing aryl/heteroaryl groups .
Comparative Analysis with Analogues
Table 3: Comparison with Key Analogues
| Compound | Substitutions | PI3Kα IC₅₀ (μM) | Solubility (μg/mL) |
|---|---|---|---|
| 7-Bromo-3-chloro derivative | Cl at C3, Br at C7 | 1.18 | 12 |
| 7-Bromo-3-methyl derivative | CH₃ at C3, Br at C7 | 4.62 | 28 |
| 7-Chloro-3-bromo derivative | Br at C3, Cl at C7 | 2.83 | 18 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume